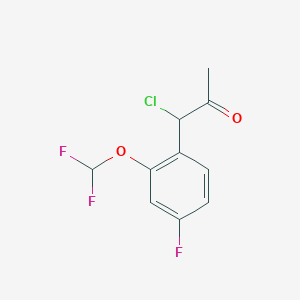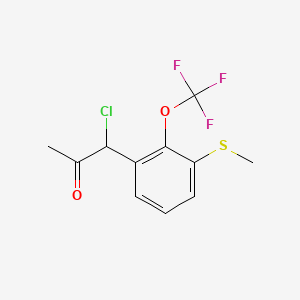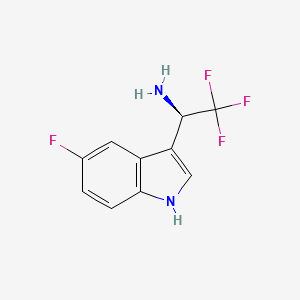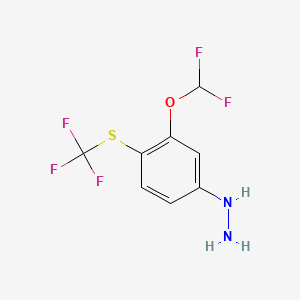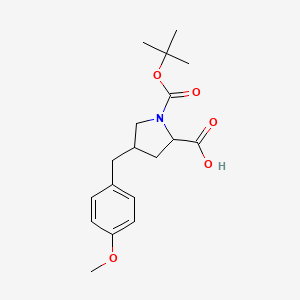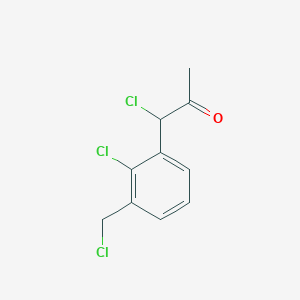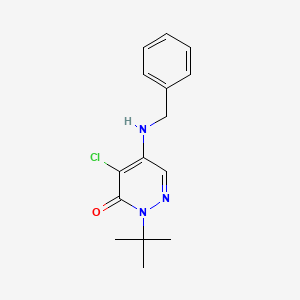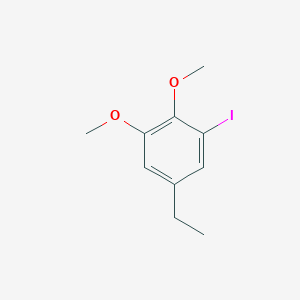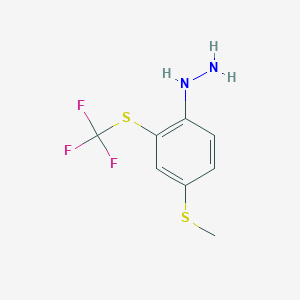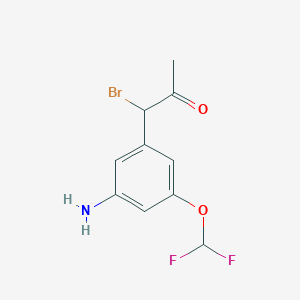
1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one is a chemical compound with the molecular formula C10H11BrF2NO2 This compound is of interest due to its unique structural features, which include an amino group, a difluoromethoxy group, and a bromopropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3-amino-5-(difluoromethoxy)benzene.
Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of Propanone Moiety: The brominated intermediate is then reacted with a suitable propanone derivative under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The amino group and difluoromethoxy group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or nucleic acids, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one include:
1-(3-Amino-5-(difluoromethoxy)phenyl)propan-1-one:
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one: Contains a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one: Similar structure but with a different halogen, affecting its interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C10H10BrF2NO2 |
|---|---|
Molekulargewicht |
294.09 g/mol |
IUPAC-Name |
1-[3-amino-5-(difluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)6-2-7(14)4-8(3-6)16-10(12)13/h2-4,9-10H,14H2,1H3 |
InChI-Schlüssel |
BPSLQEGBXPVODQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=CC(=C1)OC(F)F)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


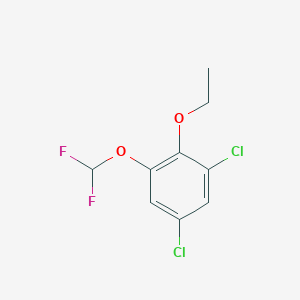
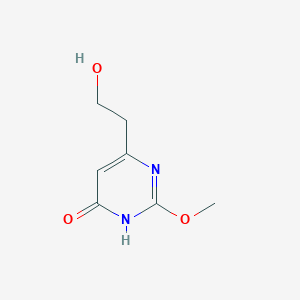
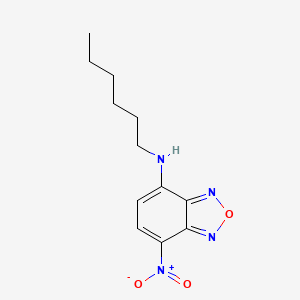
![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
